N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC15185445
Molecular Formula: C18H24N6
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N6 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-N-(3,4-dimethylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C18H24N6/c1-6-24(7-2)18-21-16(15-11-19-23(5)17(15)22-18)20-14-9-8-12(3)13(4)10-14/h8-11H,6-7H2,1-5H3,(H,20,21,22) |
| Standard InChI Key | SKTGADMXTMQAJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)C |
Introduction
N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This heterocyclic compound features a unique structure with a pyrazolo[3,4-d]pyrimidine core, substituted at the N4 position with a 3,4-dimethylphenyl group and at the N6 positions with diethyl and methyl groups. The molecular weight of this compound is approximately 324.4 g/mol.
Biological Activity and Potential Applications
N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant biological activity, notably antiproliferative effects. It forms significant interactions with target proteins like EGFR and VEGFR2, which are involved in cell proliferation and angiogenesis. These interactions are crucial for optimizing therapeutic efficacy.
| Biological Activity | Description |
|---|---|
| Antiproliferative | Inhibits cell growth, potentially useful in cancer treatment. |
| EGFR Interaction | May inhibit epidermal growth factor receptor, affecting cell signaling pathways. |
| VEGFR2 Interaction | May inhibit vascular endothelial growth factor receptor 2, affecting angiogenesis. |
Comparison with Similar Compounds
Several compounds share structural similarities with N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These include:
| Compound Name | Unique Features |
|---|---|
| N6,N6-Diethyl-N-methylpyrazolo[3,4-d]pyrimidin-4,6-diamine | Lacks aromatic substitution at N4 position; different biological activity profile. |
| N7-(2-Methoxyphenyl)-N8,N8-diethylpyrazolo[3,4-d]pyrimidin-5-amines | Different substitution pattern; potential for varied pharmacological effects. |
| 5-Amino-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-7-carboxamide | Contains carboxamide functionality; may exhibit different solubility and stability characteristics. |
Research Findings and Future Directions
Research on N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine highlights its potential applications in various therapeutic contexts. Understanding its interactions with biological targets is crucial for optimizing its use in drug development. Further studies are needed to fully explore its efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume